molecular formula C10H17NO B2714761 N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide CAS No. 1859219-92-3

N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide

Cat. No.: B2714761
CAS No.: 1859219-92-3
M. Wt: 167.252
InChI Key: VDURELZJMQBGCV-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide is a substituted acetamide featuring two cyclopropyl groups attached to the nitrogen atom.

Properties

IUPAC Name

N-cyclopropyl-N-(1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-7(9-3-4-9)11(8(2)12)10-5-6-10/h7,9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDURELZJMQBGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C2CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide typically involves the reaction of cyclopropylamine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.

Scientific Research Applications

Scientific Research Applications

N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide has diverse applications in scientific research, including:

  • Chemistry : Serves as a building block for synthesizing more complex organic molecules.
  • Biology : Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine : Explored for pharmacological properties that could lead to new therapeutic agents .

Research into the biological effects of this compound has revealed promising results:

Case Studies Summary

Study FocusObjectiveFindingsReference Year
Antimicrobial ActivityAssess efficacy against bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer ActivityEvaluate cytotoxic effects on breast cancer cells (MCF-7)Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours)2023
Anti-inflammatory EffectsInvestigate properties in LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Potential Therapeutic Applications

Given its biological activity, this compound may have therapeutic potential in treating conditions such as:

  • Inflammatory diseases
  • Certain types of cancer
  • Bacterial infections

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups may play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spiro Oxazolidinedione Derivatives (–7, 26)

These compounds share the N-(1-cyclopropylethyl)acetamide core but incorporate spirocyclic systems (e.g., spiro[imidazolidine-4,1'-inden]) and additional substituents like benzyl, cyano, or hydroxymethyl groups. Key differences include:

  • Molecular Weight : Compound 10 () has a molecular weight of 443 Da ([M+H]+), significantly higher than the target compound due to the spiro system and benzyl group.
  • Biological Activity : Derivatives such as Compound 8 () and Compound 18 () exhibit inhibitory activity against histone acetyltransferases (IC50: 2,700–7,600 nM) , suggesting that bulky substituents enhance target binding but may reduce oral bioavailability.
  • Synthesis : These compounds are synthesized via coupling reactions (e.g., with racemic N-benzyl-1-cyclopropylethanamine) and subsequent functionalization (e.g., bromination, sulfonamidation) .
Table 1: Selected Spiro Oxazolidinedione Derivatives
Compound Substituents Molecular Weight ([M+H]+) Key Activity (IC50)
10 (E1) 4'-Cyano, benzyl 443 N/A
14 (E2) 5'-(Hydroxymethyl) N/A N/A
8 (E5) (1R)-1-cyclopropylethyl, (4R)-spiro 296.2/298.2 N/A
18 (E26) 5'-(Methylsulfonamido) N/A 2,700 nM (p300)

Heterocyclic and Aromatic Substituted Acetamides

Thiadiazol and Thiazol Derivatives ()
  • N-Cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (): Features a thiadiazol ring, increasing polarity (Molecular Formula: C₇H₉N₃OS₂; MW: 215.3 g/mol). The sulfanyl group may enhance metal-binding capacity .
  • N-Cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (): Contains a formyl-thiazol group (C₉H₁₀N₂O₂S), which could facilitate covalent interactions with biological targets .
Fluorophenyl-Phenoxy Derivatives ()

Cyclic Amine-Substituted Acetamides (–24)

These derivatives replace one cyclopropyl group with piperidinyl or pyrrolidinyl rings, altering solubility and pharmacokinetics:

  • (S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide (): MW 182.26, with a piperidine ring improving aqueous solubility via amine protonation .
  • N-Cyclopropyl-N-[1-(2-hydroxyethyl)-piperidin-2-ylmethyl]acetamide (): Hydroxyethyl group enhances hydrophilicity (MW 240.35) .

Key Comparative Insights

Structural Impact on Physicochemical Properties

  • Metabolic Stability : Cyclopropyl groups in the target compound may reduce oxidative metabolism compared to spiro systems or aromatic rings .

Biological Activity

N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the cyclopropyl groups, suggest potential interactions with biological targets that could lead to therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₃N₂O. The presence of cyclopropyl groups is significant as they can influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors within biological systems. The cyclopropyl moieties may enhance binding affinity and selectivity for certain molecular targets. Preliminary studies indicate that compounds with similar structures may interact with G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways related to pain modulation and inflammation.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Table 1: Summary of Biological Activities and IC50 Values

Activity TypeCompound/AnalogIC50 (µM)Reference
AntinociceptiveThis compoundTBD
AntimicrobialCyclopropane derivatives0.11 - 0.34
AntitumorCyclodepsipeptidesTBD

Case Study: Analgesic Properties

A study investigated the analgesic effects of a series of cyclopropane derivatives, including this compound. The results indicated that these compounds could significantly reduce pain responses in animal models, suggesting potential for development as novel pain relief medications.

Case Study: Antimicrobial Activity

Research on cyclodepsipeptides has shown significant antimicrobial activity against various strains, including Candida species and Plasmodium falciparum. While specific data for this compound is still emerging, its structural analogs have demonstrated promising results in inhibiting microbial growth .

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future study include:

  • In Vivo Studies : Conducting comprehensive animal studies to assess pharmacodynamics and pharmacokinetics.
  • Target Identification : Identifying specific molecular targets through high-throughput screening methods.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance efficacy and reduce toxicity.

Q & A

Q. Notes

  • For advanced studies, combine computational modeling (e.g., molecular docking) with experimental validation to refine SAR .

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